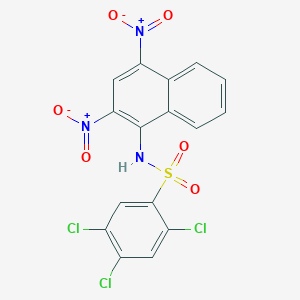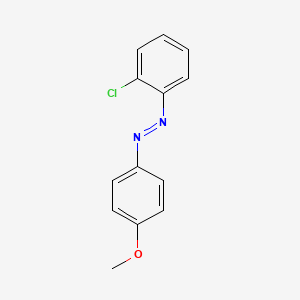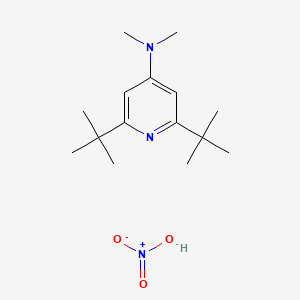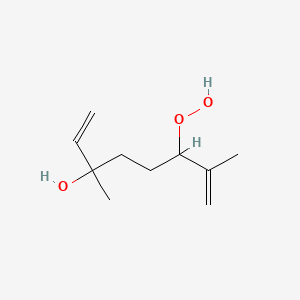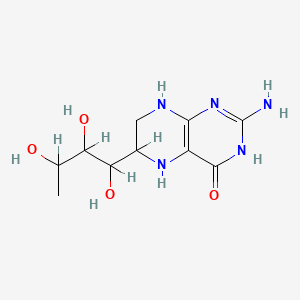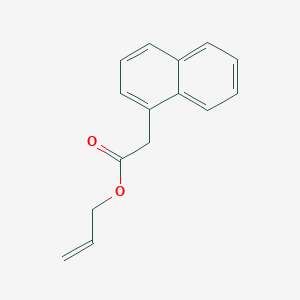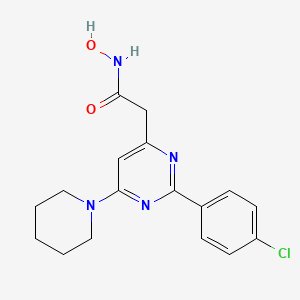
4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, p-chlorophenyl compounds, and piperidine. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the p-chlorophenyl group.
Condensation reactions: to form the pyrimidine ring.
Hydroxamic acid formation: through the reaction of hydroxylamine with an ester or acyl chloride intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using agents like sodium borohydride.
Substitution: Halogenation or alkylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity through competitive or non-competitive binding.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds with similar pyrimidine structures.
Hydroxamic acids: Compounds with hydroxamic acid functional groups.
Piperidine derivatives: Compounds containing the piperidine ring.
Uniqueness
4-Pyrimidineacetohydroxamic acid, 2-(p-chlorophenyl)-6-piperidino- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
42055-61-8 |
|---|---|
Molecular Formula |
C17H19ClN4O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-6-piperidin-1-ylpyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-6-4-12(5-7-13)17-19-14(11-16(23)21-24)10-15(20-17)22-8-2-1-3-9-22/h4-7,10,24H,1-3,8-9,11H2,(H,21,23) |
InChI Key |
XQKAYUQGQFPIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



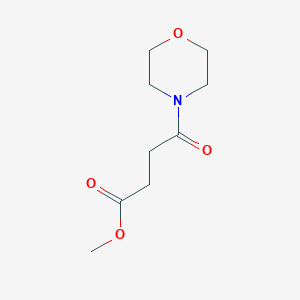
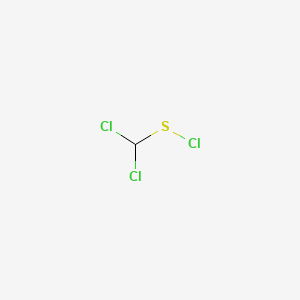
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)

